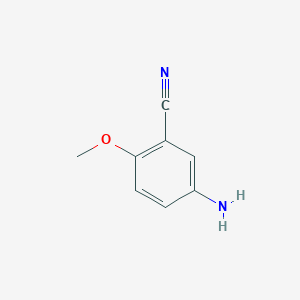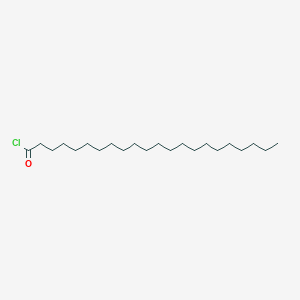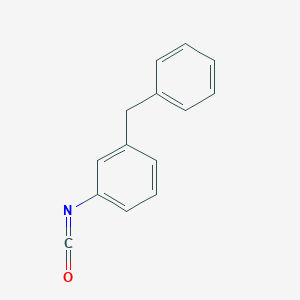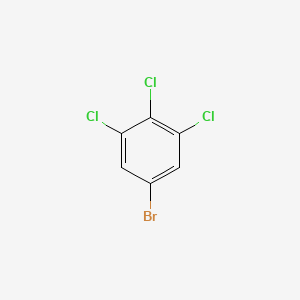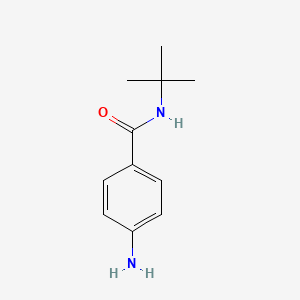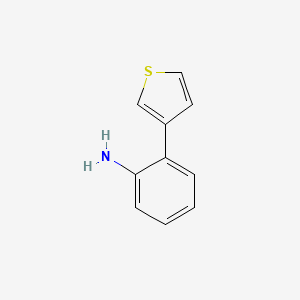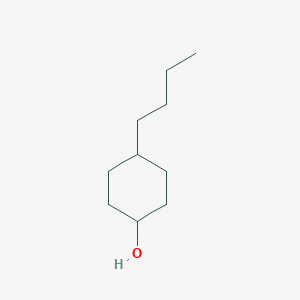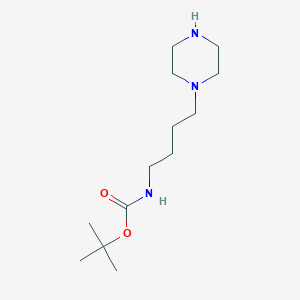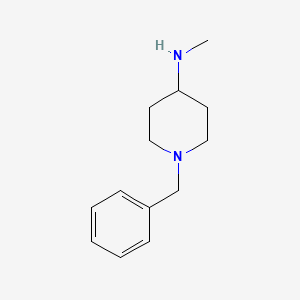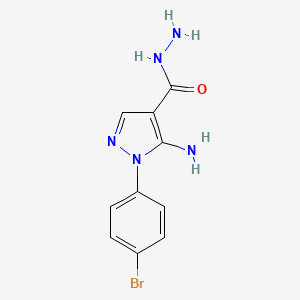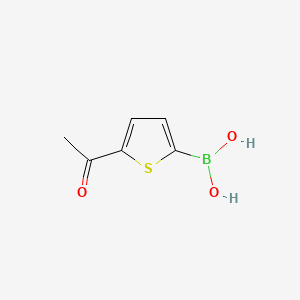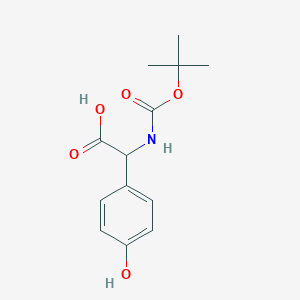
N-Boc-4-Hydroxyphenyl-DL-glycine
Übersicht
Beschreibung
N-Boc-4-Hydroxyphenyl-DL-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a 4-hydroxyphenyl group. This compound is of interest in the synthesis of peptides and as a building block in organic and medicinal chemistry due to its protected amino functionality and the presence of a phenolic hydroxyl group.
Synthesis Analysis
The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives can be achieved through various synthetic routes. One approach involves the reaction of Diethyl N-Boc-iminomalonate with organomagnesium reagents to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another method includes the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, which can be further elaborated to various unnatural amino acids .
Molecular Structure Analysis
The molecular structure of N-Boc-4-Hydroxyphenyl-DL-glycine and its derivatives can be complex, with the potential for various stereocenters and geometric isomers. For instance, the synthesis of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH involves coupling N-Boc-L-Pro-dehydro-Phe to glycine, resulting in a peptide that adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
N-Boc-4-Hydroxyphenyl-DL-glycine can undergo a range of chemical reactions due to its functional groups. For example, O-Perfluoroalkylation of 4-hydroxyphenylglycine derivatives has been performed to prepare racemic N-Boc-4-difluoromethoxyphenylglycine under basic conditions . Additionally, the Boc group allows for the protection of the amino group during reactions, such as the allylation of aldehydes and imines, which can be promoted by polymer-supported sulfonamide of N-glycine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives are influenced by the protective Boc group and the hydroxyphenyl side chain. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial for peptide synthesis. The hydroxyphenyl group can engage in hydrogen bonding and other interactions, affecting the solubility and reactivity of the compound. The synthesis of polypeptoids from N-substituted glycine N-thiocarboxyanhydrides, such as N-butylglycine NTA, demonstrates the potential for creating polymers with varying hydrophilic and hydrophobic properties .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of protection and deprotection of functional groups .
Summary of the Application
The N-Boc protection is a widely useful functionality for the protection of amine groups among various protecting groups . This is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .
Methods of Application
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Another method involves chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol .
Results or Outcomes
The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Photographic Developing Agent
Specific Scientific Field
This application falls under the field of Photography .
Summary of the Application
Glycin, or N-(4-hydroxyphenyl)glycine, is a photographic developing agent used in classic black-and-white developer solutions .
Results or Outcomes
The use of Glycin as a developing agent contributes to the image quality in black-and-white photography .
Dual Protection of Amino Functions
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of protection and deprotection of functional groups .
Summary of the Application
The dual protection of amino functions involving Boc is a significant aspect of organic synthesis . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application
The synthesis of Boc2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc2O / DMAP . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Results or Outcomes
The dual protection of amino functions involving Boc has been successfully achieved . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Intermediate in Drug Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
N-Boc-4-Hydroxyphenyl-DL-glycine can be used as an intermediate in drug synthesis for the synthesis of biologically active target compounds .
Results or Outcomes
The use of N-Boc-4-Hydroxyphenyl-DL-glycine as an intermediate in drug synthesis contributes to the synthesis of biologically active target compounds .
Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of protection and deprotection of functional groups .
Summary of the Application
A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
Methods of Application
The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Results or Outcomes
Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .
Transformation of L-Tyrosine to D-HPG
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
In this study, a four-enzyme cascade pathway enabling the transformation of L-tyrosine to D-HPG was developed and the pathway was reconstructed in vivo .
Methods of Application
To increase the D-HPG titer, a mechanism-guided “conformation rotation” strategy was further developed to improve the catalytic activity of Cg DAPDH toward HPGA .
Results or Outcomes
The transformation of L-tyrosine to D-HPG was successfully achieved .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400562 | |
| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-Hydroxyphenyl-DL-glycine | |
CAS RN |
53249-34-6 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53249-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

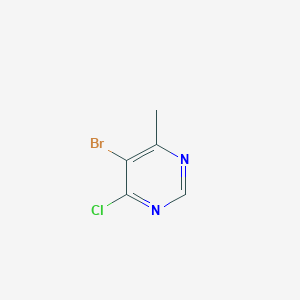
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
